(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid
Description
Properties
CAS No. |
7312-27-8 |
|---|---|
Molecular Formula |
C9H6Cl2O2 |
Molecular Weight |
217 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mol%) with a phase-transfer catalyst (PTC) and an organic base (triethylamine) in toluene under reflux. The general equation is:
Key parameters from the patent include:
Table 1: Optimized HECK Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (0.02 mol%) |
| Base | Triethylamine |
| Solvent | Toluene |
| Temperature | Reflux (110–120°C) |
| Ester Yield | 94.4% (GC) |
| Acid Yield (Hydrolysis) | 96% |
This method’s advantages include high efficiency, minimal palladium usage, and scalability. However, the cost of palladium catalysts and the need for anhydrous conditions may limit industrial adoption.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a base-catalyzed reaction between aryl aldehydes and malonic acid, is a classical route to cinnamic acids. For 3,4-dichlorocinnamic acid, 3,4-dichlorobenzaldehyde reacts with malonic acid in the presence of pyridine and piperidine.
Experimental Protocol
-
Reagents : 3,4-Dichlorobenzaldehyde (1 eq), malonic acid (1.2 eq), pyridine (solvent), piperidine (catalyst).
-
Conditions : Reflux at 120°C for 6–8 hours.
-
Work-up : Acidification with HCl to precipitate the product.
The reaction proceeds via keto-enol tautomerism:
Yields typically range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures). A forum-derived method for 4-chlorocinnamic acid reported phase separation during NaOH-mediated work-up, suggesting analogous applicability for the 3,4-dichloro variant.
Perkin Reaction
The Perkin reaction, involving aryl aldehydes and acetic anhydride under basic conditions, offers an alternative pathway. While traditionally used for simpler cinnamic acids, modifications enable synthesis of halogenated derivatives.
Adapted Methodology
-
Reagents : 3,4-Dichlorobenzaldehyde (1 eq), acetic anhydride (2 eq), sodium acetate (1.5 eq).
-
Conditions : Reflux at 150°C for 4–6 hours.
-
Work-up : Dilution with water, neutralization with NaOH, and acidification with HCl.
The mechanism involves aldol condensation followed by dehydration:
Yields for this method are moderate (50–70%), with side products including unreacted aldehyde and diacetylated byproducts. A phase-separation technique described for 4-chlorocinnamic acid could enhance purity by isolating the product during aqueous work-up.
Hydrolysis of Cinnamate Esters
Cinnamate esters, synthesized via Fischer esterification or HECK coupling, are hydrolyzed to the free acid under acidic or basic conditions. A patent-described hydrolysis of butyl-3,4-difluorocinnamate provides a template:
-
Base Hydrolysis : 2M NaOH in ethanol at 80°C for 2 hours.
-
Acid Precipitation : Add H₂SO₄ to pH 2, yielding 99.8% pure acid (GC).
For 3,4-dichlorocinnamic acid, analogous conditions would involve:
This method achieves near-quantitative yields (>95%) but requires high-purity ester precursors.
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| HECK Coupling | 96 | 99.8 | High | Industrial |
| Claisen-Schmidt | 70 | 95 | Low | Lab-scale |
| Perkin Reaction | 60 | 90 | Low | Lab-scale |
| Ester Hydrolysis | 95 | 99.5 | Medium | Industrial |
-
HECK Coupling : Superior for large-scale production but constrained by palladium costs.
-
Claisen-Schmidt : Cost-effective for research but requires optimization to minimize byproducts.
-
Perkin Reaction : Limited by moderate yields but useful for academic settings.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation, nitration, or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid)
Major Products
Oxidation: Formation of 3,4-dichlorobenzoic acid
Reduction: Formation of 3,4-dichlorophenylpropanol
Substitution: Formation of 3,4-dichlorophenyl derivatives
Scientific Research Applications
(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds
Biology: Studied for its potential biological activity and interactions with enzymes
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Type and Position
Caffeic Acid
- IUPAC Name: (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid
- Key Features : Two hydroxyl groups at the 3,4-positions of the phenyl ring.
- Molecular Weight : 180.16 g/mol .
- Biological Activity : Exhibits antioxidant, antibacterial, and antiviral properties. Demonstrated inhibition of SARS-CoV-2 viral attachment to host cells .
- Comparison : Unlike the dichlorophenyl derivative, caffeic acid’s hydroxyl groups enhance hydrogen-bonding capacity and radical scavenging, making it a potent antioxidant. The dichloro derivative’s lipophilicity may favor membrane permeability but reduce antioxidant efficacy .
trans-3,4-Difluorocinnamic Acid
- IUPAC Name: (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid
- Key Features : Fluorine atoms at 3,4-positions.
- Molecular Weight : 184.14 g/mol .
- Applications : Used in drug discovery for fluorinated building blocks. Fluorine’s electronegativity and small size improve metabolic stability and binding affinity in pharmaceuticals .
trans-4-Chlorocinnamic Acid
- IUPAC Name: (2E)-3-(4-Chlorophenyl)prop-2-enoic acid
- Key Features : Single chlorine substituent at the 4-position.
- Molecular Formula : C₉H₇ClO₂ .
- Comparison: Mono-chlorination reduces electron-withdrawing effects compared to the dichloro derivative. This may lower reactivity in Michael addition reactions or alter antimicrobial potency.
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoic Acid
- IUPAC Name: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoic acid
- Key Features : Methoxy (-OCH₃) groups at 3,4-positions.
- Molecular Formula : C₁₁H₁₂O₄ .
- Biological Activity : Methoxy groups are electron-donating, enhancing resonance stabilization. Used in studies on anti-inflammatory and anticancer agents .
- Comparison : Methoxy substituents increase solubility in polar solvents compared to chlorine, which may affect bioavailability.
Physicochemical Properties
Biological Activity
(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid, also known as 3-(3,4-dichlorophenyl)acrylic acid, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 7312-27-8 |
| Molecular Formula | C9H6Cl2O2 |
| Molecular Weight | 217 g/mol |
| Purity | 95% |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or activator of these targets, influencing various biochemical pathways including:
- Signal transduction
- Gene expression
- Metabolic processes
The dichlorophenyl group is believed to enhance the compound's reactivity and affinity for biological targets, which may contribute to its pharmacological effects.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. A study demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The compound has been investigated for its anticancer properties. In a molecular docking study, it was shown to bind effectively to the active site of certain cancer-related enzymes, potentially leading to the inhibition of tumor growth. The presence of chlorine atoms in the phenyl ring may play a crucial role in enhancing its binding affinity compared to non-chlorinated analogs .
Antifungal Activity
This compound has also been evaluated for antifungal activity. Preliminary results indicate that it possesses significant inhibitory effects against various pathogenic fungi, suggesting its potential use as an antifungal agent .
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- A study published in a peer-reviewed journal highlighted the ability of this compound to reduce inflammation markers in human cell lines. The results indicated a dose-dependent response with significant reductions observed at higher concentrations.
- Molecular Docking Studies :
-
Antifungal Screening :
- In a screening study against several fungal strains, this compound demonstrated notable antifungal activity comparable to established antifungal agents like ketoconazole. The structure-activity relationship analysis indicated that the presence of dichloro substituents enhances its antifungal efficacy .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Starting Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 3,4-Dichlorobenzaldehyde | EtONa | Ethanol | 78 | 65–70 | ≥95% |
| 3,4-Dichlorobenzaldehyde | K₂CO₃ | DMF | 100 | 75–80 | ≥98% |
Basic: What analytical techniques are critical for confirming the (E)-configuration and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- HPLC-MS : Retention time and molecular ion peak ([M-H]⁻ at m/z 243) confirm identity and purity (>95%).
- X-ray Crystallography : Resolves stereochemistry unambiguously but requires high-quality single crystals .
Basic: How should researchers safely handle this compound given its potential hazards?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Respiratory Protection : For powder handling, use NIOSH-certified N95/P95 respirators to avoid inhalation of particulates .
- Waste Disposal : Collect organic waste in labeled containers for incineration by licensed facilities .
Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values) across studies be systematically addressed?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) to reduce inter-lab variability.
- Compound Purity : Validate purity via HPLC and NMR before testing. Impurities like decarboxylated byproducts (e.g., 3,4-dichlorobenzoic acid) can skew results .
- Solvent Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Data Normalization : Include positive controls (e.g., known enzyme inhibitors) in each experiment for cross-study comparability.
Advanced: What mechanistic insights guide the design of derivatives to enhance biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : The 3,4-dichloro substituents enhance electrophilicity, improving binding to target enzymes (e.g., tyrosine kinase inhibitors) .
- Propenoic Acid Chain : The α,β-unsaturated carbonyl group acts as a Michael acceptor, enabling covalent interaction with thiol groups in enzymes .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to receptors like COX-2 or PPARγ. Modifications at the phenyl ring (e.g., methoxy vs. chloro) are modeled to optimize interactions.
Advanced: How can degradation pathways of this compound under experimental conditions be characterized?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stressors:
- Oxidative : 3% H₂O₂ at 40°C for 24 hours. Monitor via HPLC for degradation products like 3,4-dichlorobenzoic acid .
- Photolytic : UV light (254 nm) for 48 hours. Use LC-MS to identify photo-oxidation byproducts.
- Kinetic Analysis : Plot degradation curves under varying pH (2–12) and temperatures (25–60°C) to determine Arrhenius parameters for shelf-life prediction .
Advanced: What strategies resolve discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- Batch Comparison : Analyze ¹H NMR spectra for consistent integration ratios (e.g., aromatic vs. vinyl protons). Variations suggest residual solvents or isomers.
- Isolation of Byproducts : Use preparative TLC to isolate impurities. Characterize via HRMS and 2D NMR (COSY, HSQC) to identify structures .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and minimize batch-to-batch variability .
Advanced: How does the compound interact with biological membranes, and how is this assessed?
Methodological Answer:
- Lipophilicity Measurement : Determine logP values via shake-flask method (octanol/water partition). High logP (>3) suggests membrane permeability .
- Caco-2 Cell Assays : Assess permeability in vitro. A Papp value >1 × 10⁻⁶ cm/s indicates good absorption potential.
- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict passive diffusion or transporter-mediated uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
